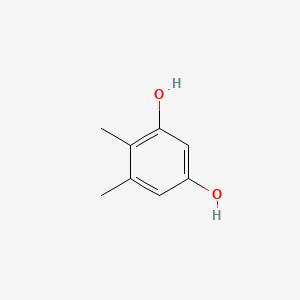

4,5-Dimethylresorcinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)4-8(10)6(5)2/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNCKKACINZDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200663 | |

| Record name | 4-Methylorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-55-9 | |

| Record name | 4,5-Dimethylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Xylorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 4,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylorcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3FCQ2N8R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethylresorcinol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4,5-dimethylresorcinol (CAS No. 527-55-9). The methodologies described herein are grounded in established chemical principles, offering field-proven insights into experimental choices and validation systems.

Introduction and Significance

This compound, systematically named 4,5-dimethylbenzene-1,3-diol, is an aromatic organic compound belonging to the phenol family.[1][2] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 4 and 5. This compound is a white crystalline solid with a melting point of approximately 135-137 °C.[1][3][4]

While its structural isomer, 2,5-dimethylresorcinol, is noted as a building block in organic synthesis[5], this compound has garnered interest for its applications in the cosmetic industry as a skin-lightening agent and for its antioxidant and anti-inflammatory properties.[1] It also serves as a valuable intermediate and research chemical for the synthesis of more complex molecules.[3][6] Understanding its synthesis and rigorous characterization is paramount for ensuring the purity and reliability required for these applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 527-55-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][3][7] |

| Molecular Weight | 138.16 g/mol | [2][7] |

| IUPAC Name | 4,5-dimethylbenzene-1,3-diol | [2] |

| Appearance | White crystalline solid | [1][8] |

| Melting Point | 135-137 °C | [1][3][4] |

| Boiling Point | ~270.8 °C at 760 mmHg | [1][3] |

| Flash Point | 132.5 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the direct hydroxylation of 3,4-dimethylphenol. This approach leverages a powerful electrophilic hydroxylation agent to introduce a second hydroxyl group onto the activated aromatic ring.

Synthesis Pathway Overview

The selected pathway involves the reaction of 3,4-dimethylphenol with hydrogen peroxide in the presence of a superacid catalyst, antimony pentafluoride-hydrogen fluoride (SbF₅-HF).[3] This method provides a direct and high-yield route to the target molecule. The electron-donating effects of the existing hydroxyl and methyl groups on the 3,4-dimethylphenol precursor activate the aromatic ring, directing the incoming electrophile. The ortho- and para-directing nature of the hydroxyl group favors substitution at the C5 position, leading to the desired product.

Caption: Synthetic workflow for this compound from 3,4-dimethylphenol.

Detailed Experimental Protocol

This protocol is based on a reported high-yield synthesis.[3] Causality: The choice of a superacid system like SbF₅-HF is critical; it protonates hydrogen peroxide to form the highly electrophilic H₃O₂⁺ species, which is capable of hydroxylating the electron-rich phenol ring. The low temperature of -40 °C is essential to control the high reactivity and exothermicity of the reaction, thereby minimizing the formation of undesired byproducts and ensuring selectivity.

Materials:

-

Hydrogen peroxide (H₂O₂)

-

Antimony pentafluoride-hydrogen fluoride (SbF₅-HF)

-

Anhydrous solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Step-by-Step Procedure:

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dimethylphenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Catalyst Addition: Slowly add the SbF₅-HF superacid catalyst to the cooled solution while maintaining vigorous stirring.

-

Reagent Addition: Add hydrogen peroxide dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not rise above -35 °C.

-

Reaction: Stir the mixture at -40 °C for 30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice and a saturated solution of sodium bicarbonate to neutralize the superacid. Extreme caution is advised during this step due to vigorous gas evolution and the corrosive nature of the acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to obtain a pure crystalline solid. The reported yield for this synthesis is approximately 88%.[3]

Characterization and Quality Control

A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and physical methods.

Caption: A comprehensive workflow for the characterization of synthesized this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, hydroxyl protons, and methyl protons.

-

Aromatic Protons: Two singlets in the aromatic region (approx. 6.0-7.0 ppm), each integrating to 1H. The symmetry of the molecule results in two chemically distinct aromatic protons.

-

Hydroxyl Protons: Two broad singlets (variable chemical shift, approx. 8.0-10.0 ppm in DMSO-d₆), each integrating to 1H. These peaks are exchangeable with D₂O.

-

Methyl Protons: Two singlets in the aliphatic region (approx. 2.0-2.3 ppm), each integrating to 3H.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.

-

Aromatic Carbons: Eight distinct signals are expected. Four quaternary carbons (C-OH, C-CH₃, C-C) and two carbons attached to hydrogen (C-H). The carbons bonded to oxygen (C1, C3) will be the most downfield (approx. 155-160 ppm).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: Electron ionization (EI) or electrospray ionization (ESI) will show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M-H]⁻. For this compound (C₈H₁₀O₂), the expected monoisotopic mass is 138.068 Da.[2][3] GC-MS analysis typically shows a prominent molecular ion at m/z = 138.[2]

-

Fragmentation: A characteristic fragment is often observed at m/z = 123, corresponding to the loss of a methyl group ([M-CH₃]⁺).[2]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups.

-

C-H Stretch (Aromatic): Weak to medium bands typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands appear in the 2850-3000 cm⁻¹ region from the methyl groups.

-

C=C Stretch (Aromatic): Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching of the phenol groups.

Summary of Characterization Data

Table 2: Expected Analytical Data for this compound

| Technique | Expected Result | Purpose |

| Melting Point | Sharp range around 135-137 °C | Purity and Identity |

| ¹H NMR | Signals for 2 aromatic H, 2 OH, and 2 CH₃ groups | Structural Elucidation |

| ¹³C NMR | 8 distinct carbon signals | Structural Elucidation |

| Mass Spec (MS) | Molecular ion peak at m/z = 138 | Molecular Weight Confirmation |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), Aromatic C=C (~1600 cm⁻¹) | Functional Group Identification |

Concluding Remarks

This guide has detailed a robust and high-yield synthesis of this compound from 3,4-dimethylphenol, emphasizing the chemical rationale behind the protocol. The comprehensive characterization workflow presented establishes a self-validating system to ensure the structural integrity and purity of the final product. For researchers and developers, adherence to these rigorous synthesis and analytical standards is fundamental to achieving reliable and reproducible results in downstream applications, from cosmetic formulations to advanced chemical synthesis.

References

- This compound | C8H10O2 | CID 10697.

- Resorcinol at BMRB. Biological Magnetic Resonance Bank. [Link]

- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. [Link]

- 2,5-Dimethylresorcinol | C8H10O2 | CID 68103.

- Resorcinol. NIST WebBook. [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Process for preparation of resorcinol.

- Resorcinol. NIST WebBook. [Link]

- Solvent Data Chart.

- Synthesis of (2,5-Dimethylresorcinol-formaldehyde resin). PrepChem.com. [Link]

- 3,4-Dimethylphenol | C8H10O | CID 7249.

- Supporting Inform

- 2,4-Dimethylresorcinol. SIELC Technologies. [Link]

- The experimental and simulated IR spectra.

- 3,4-dimethylphenol - 95-65-8. ChemSynthesis. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 527-55-9 [m.chemicalbook.com]

- 5. 2,5-Dimethylresorcinol for synthesis 488-87-9 [sigmaaldrich.com]

- 6. This compound | 527-55-9 [chemicalbook.com]

- 7. This compound | CAS: 527-55-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. 527-55-9 C8H10O2 this compound, CasNo.527-55-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 9. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4-Dimethylphenol 98 95-65-8 [sigmaaldrich.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dimethylresorcinol

Introduction

4,5-Dimethylresorcinol (IUPAC: 4,5-dimethylbenzene-1,3-diol; CAS: 527-55-9) is an aromatic organic compound belonging to the resorcinol family of phenols. As a dihydroxybenzene derivative, its structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 4 and 5. This substitution pattern imparts specific physicochemical characteristics that are critical for its application in various scientific fields, particularly in drug discovery and development.

This molecule has garnered interest for its demonstrated anti-inflammatory properties and its potential therapeutic applications in treating intestinal disorders. Furthermore, its structural similarity to resorcinol, a common building block for larger macrocycles like resorcinarenes used in drug delivery systems, positions this compound as a valuable synthon and a subject of study for medicinal chemists.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document elucidates the scientific principles behind these properties, details authoritative experimental protocols for their determination, and discusses their implications for practical application. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for regulatory submissions and advanced research.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological evaluation. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 4,5-dimethylbenzene-1,3-diol[2] |

| CAS Number | 527-55-9 |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Canonical SMILES | CC1=CC(=CC(=C1C)O)O |

| InChI Key | RCNCKKACINZDOI-UHFFFAOYSA-N[3] |

| Synonyms | 4,5-Dimethylresorcin; 3,5-Dihydroxy-o-xylene; o-Xylorcinol[4] |

Core Physicochemical Properties

The physical and chemical properties of an active pharmaceutical ingredient (API) govern its behavior from formulation to its ultimate biological effect. This section details the key parameters for this compound.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 135-137 °C | [1] |

| Boiling Point | 270.8 - 284.0 °C (at 760 mmHg) | [1] |

| Density | ~1.162 g/cm³ | [1] |

| Flash Point | 132.5 °C | |

| Water Solubility | 4942 mg/L (at 25 °C, estimated) | [5] |

| LogP (o/w) | 1.68 (Predicted) | [1] |

| pKa | 10.18 ± 0.23 (Predicted) | [4] |

Melting Point: A Purity and Stability Indicator

The melting point is a critical thermal property, providing a primary indication of a compound's purity and the strength of its crystal lattice. For this compound, the sharp melting range of 135-137 °C suggests a high degree of purity in its crystalline solid form.[1]

Causality: Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its superior accuracy, small sample requirement, and ability to provide additional thermodynamic data, such as the enthalpy of fusion. The method measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a precise endotherm peak from which the onset temperature is determined as the melting point. This protocol is aligned with general principles outlined in DIN EN ISO 11357-1.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

The boiling point of 270.8 - 284.0 °C at standard atmospheric pressure indicates low volatility, which is typical for a phenolic compound with strong intermolecular hydrogen bonding.[1] This property is crucial for assessing handling risks at high temperatures and for purification processes such as distillation.

Causality: The dynamic method is chosen as it allows for the simultaneous determination of the vapor pressure curve. It defines the boiling point as the temperature at which the vapor pressure of the substance equals the ambient pressure. This method is applicable to substances that do not chemically alter upon boiling.

-

Apparatus Setup: Place the substance in a heating vessel equipped with a temperature sensor, a pressure sensor, and a system for varying the pressure.

-

Pressure Reduction: Lower the pressure in the vessel to the lowest desired value (e.g., 10 kPa).

-

Heating: Slowly heat the substance while stirring.

-

Equilibrium Measurement: Record the temperature and pressure once they remain constant, indicating equilibrium between the vapor and liquid phases.

-

Incremental Increase: Increase the pressure incrementally, recording the corresponding equilibrium temperature at each step.

-

Data Plotting: Plot the logarithm of the pressure (log P) against the inverse of the absolute temperature (1/T).

-

Determination: Determine the boiling point at standard pressure (101.325 kPa) by extrapolating the plotted curve.

Solubility Profile

Solubility is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and the choice of analytical methods. As a phenol, this compound exhibits amphiphilic character. The two hydroxyl groups can engage in hydrogen bonding with polar solvents, while the dimethylated benzene ring provides lipophilic character.

Causality: This method establishes the equilibrium solubility, which is the most relevant measure for predicting in-vivo dissolution. By preparing a saturated solution and measuring the concentration of the dissolved solute, a precise and reliable value is obtained. The use of HPLC for quantification provides high sensitivity and specificity.

Caption: Workflow for Equilibrium Solubility Determination.

Acidity (pKa)

The predicted pKa of ~10.18 is consistent with the acidic nature of the phenolic hydroxyl groups.[4] The pKa value is critical as it dictates the ionization state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, membrane permeability, and receptor binding interactions. Being a weak acid, this compound will be predominantly in its neutral, protonated form at physiological pH (7.4), but will become increasingly deprotonated and negatively charged in more alkaline environments.

Causality: This method is ideal for compounds with a chromophore, like this compound, whose UV absorbance spectrum changes upon ionization. By titrating the compound across a pH range and monitoring the spectral changes, the pKa can be determined with high precision.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol) and dilute it into a series of buffers with varying pH values (e.g., from pH 2 to 12).

-

Spectral Acquisition: Record the UV-Vis absorbance spectrum for the solution in each buffer.

-

Data Analysis: Identify wavelengths where the absorbance of the neutral and ionized species differs maximally.

-

pKa Calculation: Plot absorbance at a selected wavelength versus pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP value of 1.68 indicates that this compound is moderately lipophilic, suggesting it should have reasonable membrane permeability.[1]

Causality: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of the compound between n-octanol and water at equilibrium, providing an unambiguous result. This method is suitable for compounds with an expected LogP between -2 and 4.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Test Solution: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Combine the aqueous solution with the pre-saturated n-octanol in a flask at a defined volume ratio.

-

Equilibration: Shake the flask vigorously for a set time, then allow the phases to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and structure of this compound and for identifying impurities. While specific spectra are available from commercial suppliers, the expected characteristics are described below based on fundamental principles.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons.

-

Hydroxyl Protons: Two broad singlets for the two phenolic -OH groups. Their chemical shift can be variable and they are exchangeable with D₂O.

-

Methyl Protons: Two singlets for the two non-equivalent methyl groups attached to the aromatic ring, likely in the range of δ 2.0-2.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should show 8 distinct signals, corresponding to the 8 carbon atoms in unique electronic environments.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-160 ppm). The two carbons bearing the hydroxyl groups will be the most downfield shifted.

-

Methyl Carbons: Two signals are expected in the aliphatic region (δ 10-25 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydrogen-bonded phenolic hydroxyl groups.

-

C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals for the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching (Phenolic): A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a clear molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 138.068).[2] Fragmentation patterns would likely involve the loss of methyl groups or other characteristic cleavages of the aromatic ring.

Stability and Handling

Storage: this compound should be stored in a cool, well-ventilated place, with recommended temperatures between 10°C and 25°C. As with many phenols, it may be sensitive to light and air over long-term storage, potentially leading to oxidation and discoloration. Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation of high-purity material.

Safety: This compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound is a moderately lipophilic, weakly acidic compound with low volatility and a well-defined crystalline structure. Its physicochemical properties, including a LogP of 1.68 and a pKa of ~10.2, suggest favorable characteristics for potential development as a therapeutic agent, particularly concerning membrane permeability and formulation. This guide has provided a detailed overview of these key properties and outlined robust, authoritative protocols for their experimental determination. The application of these standardized methods is crucial for generating the high-quality, reproducible data required to advance a compound through the rigorous drug development pipeline.

References

- The Good Scents Company. 4-methyl orcinol.

- Chem-Wiki. This compound 527-55-9 wiki.

- Stenutz, R. 4,5-dimethylbenzene-1,3-diol.

- PubChem. This compound. National Center for Biotechnology Information.

- OECD. Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

- DIN EN ISO 11357-1:2016-09, Plastics - Differential scanning calorimetry (DSC) - Part 1: General principles (ISO 11357-1:2016).

- Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC).

- Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Acta Chimica Slovenica, 53(2).

- OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 527-55-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 4,5-dimethylbenzene-1,3-diol [stenutz.eu]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. 527-55-9|4,5-Dimethylbenzene-1,3-diol|BLD Pharm [bldpharm.com]

4,5-Dimethylresorcinol IUPAC name and synonyms

An In-Depth Technical Guide to 4,5-Dimethylresorcinol

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on the underlying scientific principles and practical methodologies.

Part 1: Core Chemical Identity and Properties

A thorough understanding of a compound begins with its fundamental properties. This section outlines the nomenclature and key physicochemical characteristics of this compound, providing the foundational data required for its application in a laboratory setting.

Nomenclature and Identification

The unambiguous identification of a chemical compound is critical for scientific communication and reproducibility. This compound is systematically known by its IUPAC name, 4,5-dimethylbenzene-1,3-diol .[1][2][] This name precisely describes a benzene ring substituted with hydroxyl (-OH) groups at positions 1 and 3, and methyl (-CH3) groups at positions 4 and 5.

It is registered under CAS Number 527-55-9 .[1][2][] Over the years, it has been referred to by various synonyms in literature and commercial catalogues. Recognizing these is crucial for comprehensive literature searches.

Common Synonyms:

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its behavior in different solvents and reaction conditions, influencing experimental design from dissolution to purification. The data presented below has been compiled from various chemical databases and provides a quantitative profile of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][2][4] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 135-137 °C | [1] |

| Boiling Point | 270.8 °C at 760 mmHg | [1] |

| Density | 1.162 g/cm³ | [1] |

| Flash Point | 132.5 °C | [1][7] |

| pKa | 10.18 ± 0.23 (Predicted) | [1] |

| LogP (Octanol/Water) | 1.68 - 1.9 | [1][2] |

These properties, particularly the LogP value, suggest moderate lipophilicity, which is a key parameter in drug design for predicting membrane permeability. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing its solubility and interactions with biological targets.[1]

Part 2: Synthesis and Key Chemical Reactions

As a substituted phenol, this compound serves as a versatile building block in organic synthesis. Its reactivity is primarily governed by the electron-donating hydroxyl and methyl groups, which activate the aromatic ring towards electrophilic substitution.

Synthesis Protocol: Electrophilic Hydroxylation

One documented method for preparing this compound is through the electrophilic hydroxylation of 3,4-dimethylphenol.[1] This reaction leverages a superacid system to generate a potent hydroxylating agent.

Causality of Reagent Choice: The combination of hydrogen peroxide (H₂O₂) and antimony pentafluoride-hydrogen fluoride (SbF₅-HF) creates an exceptionally strong acidic medium. In this environment, H₂O₂ is protonated to form H₃O₂⁺, which can then eliminate a water molecule to generate the highly electrophilic hydroxyl cation ('OH⁺') or a related species. This powerful electrophile is necessary to attack the electron-rich aromatic ring of 3,4-dimethylphenol, leading to the addition of a second hydroxyl group.

-

Preparation: In a fluoropolymer reaction vessel cooled to -40 °C, carefully prepare the SbF₅-HF superacid solution.

-

Dissolution: Slowly dissolve the starting material, 3,4-dimethylphenol, in the superacid solution while maintaining the low temperature.

-

Reagent Addition: Add hydrogen peroxide (H₂O₂) dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic and requires careful temperature control.[1]

-

Quenching: After the reaction time has elapsed, the reaction is carefully quenched by pouring it onto crushed ice.

-

Extraction: The aqueous mixture is neutralized and then extracted with a suitable organic solvent, such as diethyl ether.

-

Purification: The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound (reported yield: ~88%).[1]

Caption: Synthesis of this compound.

Application in Synthesis: Houben-Hoesch Reaction

This compound can be used as a nucleophile in various reactions. A notable example is its use in producing substituted acetophenones, which are valuable intermediates in pharmaceutical synthesis.[1] The reaction described below is a variant of the Houben-Hoesch reaction, which acylates electron-rich aromatic compounds.

Mechanism Insight: This reaction involves an electrophilic substitution where the acylating agent is generated in situ. Zinc chloride (ZnCl₂) acts as a Lewis acid, coordinating to the nitrile (in this case, from methoxyacetonitrile, implied by the product structure) to form a highly electrophilic nitrilium ion intermediate. The electron-rich ring of this compound then attacks this electrophile. Subsequent hydrolysis of the resulting imine yields the ketone product.

-

Setup: To a flame-dried flask under an inert atmosphere, add this compound and anhydrous diethyl ether.

-

Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) to the mixture.

-

Reagent Introduction: Cool the mixture in an ice bath. A solution of methoxyacetonitrile in diethyl ether is added, followed by the slow bubbling of dry hydrogen chloride (HCl) gas through the solution.

-

Reaction: The reaction is stirred at low temperature and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

-

Hydrolysis: The reaction mixture is poured into water to hydrolyze the intermediate ketimine.

-

Workup and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography or recrystallization (reported yield: ~71%).[1]

Caption: Acylation of this compound.

Part 3: Applications in Research and Drug Development

The unique substitution pattern of this compound imparts biological activities that are of significant interest to the pharmaceutical and cosmetic industries.

Anti-inflammatory and Therapeutic Potential

This compound has demonstrated notable anti-inflammatory properties. This activity is common for phenolic compounds, which can act as antioxidants to neutralize reactive oxygen species (ROS) that contribute to inflammatory signaling. It has been extracted from endophytic fungi and investigated for its potential in treating intestinal disorders such as Crohn's disease and ulcerative colitis in clinical trials. The mechanism likely involves the modulation of inflammatory pathways, although detailed molecular targets require further elucidation. Its structure serves as a scaffold for developing more potent and selective anti-inflammatory agents.

Dermatological and Cosmetic Applications

In the cosmetics industry, this compound is utilized as a skin-lightening agent.[6] The proposed mechanism is the inhibition of tyrosinase, the key enzyme in melanin production. By blocking this enzyme, it can reduce hyperpigmentation and even out skin tone. Its antioxidant properties also help protect the skin from oxidative stress caused by UV radiation and environmental pollutants.

Advanced Applications as a Building Block

Beyond its direct biological activity, the resorcinol motif is a cornerstone in supramolecular chemistry. Resorcinol and its derivatives are used to synthesize larger macrocycles known as resorcinarenes.[8] These bowl-shaped molecules can act as host platforms in drug delivery systems, encapsulating guest molecules to improve their solubility, stability, or targeted delivery.[8] While the direct use of this compound in resorcinarene synthesis is less common than simpler resorcinols, its principles of reactivity are directly applicable, showcasing its foundational importance in creating complex molecular architectures.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as an irritant and requires careful handling.

-

Hazard Identification: The compound is irritating to the eyes, skin, and respiratory system.[1][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

Handling Procedures: Avoid creating dust. Wash hands thoroughly after handling.[9] In case of contact, flush the affected area with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek medical attention.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents and acid anhydrides.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound, or 4,5-dimethylbenzene-1,3-diol, is a valuable aromatic compound with a well-defined profile. Its synthesis and reactivity are textbook examples of electrophilic aromatic substitution on an activated phenolic ring. Its demonstrated anti-inflammatory and tyrosinase-inhibiting properties make it a compound of high interest for therapeutic and dermatological applications. For the research scientist, it is not only a biologically active molecule but also a versatile synthetic intermediate, embodying the foundational principles that link organic chemistry to drug discovery and materials science.

References

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Luminix Health.

- This compound (C8H10O2), 1 grams. (n.d.). CP Lab Safety.

- 1,3-Benzenediol, 4,5-dimethyl-. (n.d.). NIST WebBook.

- 2,5-Dimethylresorcinol. (n.d.). PubChem.

- 4,5-dimethylbenzene-1,2-diol. (n.d.). PubChem.

- 4,6-Dimethylresorcinol. (n.d.). PubChem.

- 4,5-dimethylbenzene-1,3-diol. (n.d.). Stenutz.

- Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. (2023). MDPI.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H10O2 | CID 10697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 527-55-9 [amp.chemicalbook.com]

- 5. 1,3-Benzenediol, 4,5-dimethyl- [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. luminixhealth.com [luminixhealth.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

The Biological Versatility of 4,5-Dimethylresorcinol: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Potential of a Substituted Phenol

4,5-Dimethylresorcinol, a diphenolic compound, has emerged from the vast chemical landscape as a molecule of significant interest to the scientific community.[1] With its origins traced to natural sources, including endophytic fungi, this seemingly simple aromatic structure boasts a surprising array of biological activities.[2] This technical guide provides an in-depth exploration of the multifaceted biological profile of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to support further investigation and application. We will delve into its established role as a potent tyrosinase inhibitor and explore its promising anti-inflammatory, antioxidant, and antimicrobial properties. This document is designed to be a practical and insightful tool, bridging the gap between fundamental research and translational science.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in biological systems. These properties govern its solubility, stability, and bioavailability, which are critical parameters in experimental design and formulation development.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| CAS Number | 527-55-9 |

| Appearance | White crystalline solid |

| Melting Point | 135-137 °C |

| Boiling Point | 270.8 °C at 760 mmHg |

| Flash Point | 132.5 °C |

Tyrosinase Inhibition: A Cornerstone of its Bioactivity

The most extensively documented biological activity of this compound and its resorcinol analogs is the potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[3][4] This characteristic positions it as a valuable agent in the cosmetic and dermatological fields for addressing hyperpigmentation disorders.

Mechanism of Tyrosinase Inhibition

Resorcinol derivatives are known to act as competitive or mixed-type inhibitors of tyrosinase.[3][5] The dihydroxy substitution pattern on the benzene ring is crucial for this activity. These compounds can chelate the copper ions within the active site of the enzyme, thereby preventing the binding of the natural substrate, L-tyrosine, and halting the melanogenesis cascade. The precise kinetics of inhibition by this compound are a subject of ongoing research, with studies on closely related analogs suggesting a competitive mode of action.[5][6]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic Acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound and Kojic Acid in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add 20 µL of the test compound solution (or DMSO for the control) and 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Take kinetic readings every minute for a defined period (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

-

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Emerging evidence suggests that this compound possesses anti-inflammatory properties, a characteristic of many phenolic compounds.[2] While direct quantitative data for this compound is still under investigation, studies on related resorcinol derivatives indicate a potential mechanism involving the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8][9][10]

Potential Anti-inflammatory Mechanisms

The anti-inflammatory effects of resorcinol derivatives are thought to be mediated through the downregulation of pro-inflammatory pathways. This includes the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, and the inhibition of 5-LOX, which catalyzes the production of leukotrienes. By attenuating the production of these inflammatory mediators, this compound may help to alleviate inflammatory responses.

Antioxidant Capacity: Scavenging Free Radicals

Phenolic compounds are renowned for their antioxidant properties, and this compound is no exception. Its dihydroxy-substituted aromatic ring enables it to act as a potent free radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress. While specific IC₅₀ values for this compound in standard antioxidant assays like DPPH and ABTS are not yet widely reported, the structural analogy to other potent phenolic antioxidants suggests significant potential.[1][8][11][12][13][14]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a stock solution of this compound and the positive control in methanol or ethanol. Serially dilute to obtain a range of concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the test compound solution (or solvent for the control) to each well.

-

Add 100 µL of the DPPH solution to each well and mix thoroughly.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value by plotting the percentage of scavenging activity against the compound concentration.

-

Antimicrobial Spectrum: A Potential Therapeutic Avenue

Dialkylresorcinols, the class of compounds to which this compound belongs, have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[15][16] This suggests a potential application for this compound in the development of new anti-infective agents.

Antimicrobial Data

While a comprehensive antimicrobial profile for this compound is still being established, studies on closely related dialkylresorcinols provide valuable insights into its potential spectrum of activity.

| Microorganism | Type | MIC (µg/mL) of related Dialkylresorcinols |

| Staphylococcus aureus | Gram-positive bacteria | ≤ 10 |

| Aspergillus fumigatus | Fungus | 50 |

| Fusarium culmorum | Fungus | 50 |

Note: Data presented is for related dialkylresorcinols and serves as an indication of potential activity.[15] Specific MIC values for this compound require further investigation.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism using the broth microdilution method.

Materials:

-

This compound

-

Standard antimicrobial agent (positive control)

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the test microorganism overnight.

-

Adjust the turbidity of the microbial suspension to a standard (e.g., 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microplate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

-

Conclusion and Future Directions

This compound presents a compelling profile of biological activities with significant therapeutic and cosmetic potential. Its well-established role as a tyrosinase inhibitor provides a strong foundation for its use in dermatology. Furthermore, its emerging anti-inflammatory, antioxidant, and antimicrobial properties warrant deeper investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these activities and establishing a comprehensive quantitative dataset, including specific IC₅₀ and MIC values for this compound. Such studies will be instrumental in unlocking the full potential of this versatile molecule for the development of novel drugs and advanced skincare formulations.

References

- Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. (n.d.). National Institutes of Health.

- Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. (2020). Request PDF.

- IC50 for DPPH and ABTS results (µg/mL). (n.d.). ResearchGate.

- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. (n.d.). Wiley Online Library.

- Kinetic data for inhibitors of hTyr and/or mTyr and inhibition of melanin production. (n.d.). ResearchGate.

- Minimal growth-inhibiting concentrations (MIC) of... (n.d.). ResearchGate.

- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate.

- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015). National Institutes of Health.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.

- Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. (2020). PubMed.

- Minimum inhibitory concentration (MIC) data of the synthesized compounds. (n.d.). ResearchGate.

- Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19. (2006). PubMed.

- This compound (C8H10O2), 1 grams. (n.d.). CP Lab Safety.

- Semi-synthesis of antibacterial dialkylresorcinol derivatives. (2020). PubMed.

- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2024). MDPI.

- Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. (2018). MDPI.

- Exploring the antimicrobial and antibiofilm potency of four essential oils against selected human pathogens using in vitro and in silico approaches. (2023). National Institutes of Health.

- Summary of tyrosinase inactivation by resorcinol derivatives a. (n.d.). ResearchGate.

- Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. (2023). MDPI.

Sources

- 1. ojs.openagrar.de [ojs.openagrar.de]

- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Semi-synthesis of antibacterial dialkylresorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of 4,5-Dimethylresorcinol: A Technical Guide for Researchers

Introduction: Beyond the Structure - A Molecule of Therapeutic Interest

4,5-Dimethylresorcinol, a substituted phenolic compound, has emerged as a molecule of interest due to its observed anti-inflammatory properties and its potential in managing intestinal disorders.[1] While preliminary studies have highlighted its therapeutic potential, a comprehensive understanding of its mechanism of action at the cellular level remains to be fully elucidated. This technical guide provides a framework for researchers and drug development professionals to investigate the cellular and molecular interactions of this compound. We will synthesize the current knowledge, propose a testable hypothesis for its mechanism of action, and provide detailed experimental protocols to dissect its effects on key signaling pathways.

A Plausible Mechanism: Insights from a Parent Compound and Observed Effects

The structural similarity of this compound to resorcinol provides a valuable starting point for hypothesizing its mechanism of action. Studies on resorcinol have demonstrated its ability to modulate critical intracellular signaling pathways, notably by suppressing cyclic AMP (cAMP) signaling and activating the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway.[2][3][4] Concurrently, this compound has been shown to inhibit intestinal chloride secretion, a process often regulated by cAMP levels.[5][6]

Based on this evidence, we propose a hypothetical mechanism of action for this compound centered on the dual regulation of the cAMP and p38 MAPK signaling pathways. This modulation, in turn, is hypothesized to orchestrate its anti-inflammatory effects.

Visualizing the Hypothesis: A Proposed Signaling Cascade

To conceptualize this proposed mechanism, the following diagram illustrates the potential interplay between this compound and key cellular signaling components.

Caption: Proposed mechanism of this compound action.

An Experimental Roadmap: Validating the Mechanism of Action

To rigorously test our hypothesis, a multi-pronged experimental approach is essential. The following sections detail the key experiments, their underlying principles, and step-by-step protocols.

Phase 1: Identifying the Direct Molecular Target(s)

A critical first step is to determine if this compound directly binds to specific proteins within the cell. Techniques such as affinity chromatography-mass spectrometry and Drug Affinity Responsive Target Stability (DARTS) are powerful for this purpose.[7][8][9][10]

Experimental Workflow: Target Identification

Caption: Workflow for identifying direct protein targets.

Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysate Preparation:

-

Culture relevant cells (e.g., macrophage cell line for inflammation studies, intestinal epithelial cells for chloride secretion) to 80-90% confluency.

-

Lyse cells in a non-denaturing lysis buffer (e.g., M-PER or similar) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Compound Treatment:

-

Aliquot the cell lysate into multiple tubes.

-

Treat the lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

-

-

Limited Proteolysis:

-

Add a protease (e.g., thermolysin or pronase) to each tube at a predetermined optimal concentration.

-

Incubate for a short, optimized time at room temperature to allow for partial digestion.

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

-

SDS-PAGE and Analysis:

-

Add SDS-PAGE loading buffer to each sample and boil.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands using Coomassie blue or silver staining.

-

Identify protein bands that are protected from proteolysis in the presence of this compound.

-

-

Mass Spectrometry:

-

Excise the protected protein bands from the gel.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify the protein(s).

-

Phase 2: Interrogating the cAMP Signaling Pathway

To investigate the effect of this compound on the cAMP pathway, direct measurement of intracellular cAMP levels is required.

Protocol: Intracellular cAMP Measurement

This protocol utilizes a competitive immunoassay format, such as the cAMP-Glo™ Assay.[1][11][12]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with an adenylate cyclase activator (e.g., forskolin) to induce cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Add a detection solution containing protein kinase A (PKA).

-

Add a kinase-glo reagent to measure the remaining ATP. The amount of light produced is inversely proportional to the cAMP concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the intracellular cAMP concentration in the treated and control cells.

-

Expected Outcome: If this compound inhibits adenylate cyclase or a related component, a dose-dependent decrease in forskolin-stimulated cAMP levels would be observed.

Phase 3: Assessing p38 MAPK Pathway Activation

The activation of the p38 MAPK pathway is typically assessed by measuring the phosphorylation of p38 MAPK and its downstream targets.

Protocol: Western Blotting for Phospho-p38 MAPK

-

Cell Treatment and Lysis:

-

Treat cells with this compound for various time points and concentrations.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (Thr180/Tyr182).[13][14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal from a parallel blot.

-

Expected Outcome: An increase in the ratio of phospho-p38 MAPK to total p38 MAPK would indicate activation of the pathway.

Phase 4: Characterizing the Anti-Inflammatory Response

To link the observed signaling events to a functional anti-inflammatory outcome, the expression and secretion of key inflammatory mediators should be quantified.

Protocol: Proteome Profiler Array for Inflammatory Cytokines

This method allows for the simultaneous detection of multiple cytokines in a single sample.[15][16][17][18]

-

Sample Preparation:

-

Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound.

-

Collect the cell culture supernatant.

-

-

Array Incubation:

-

Incubate the supernatant with a membrane array spotted with capture antibodies for various cytokines.

-

Add a cocktail of biotinylated detection antibodies.

-

Incubate with streptavidin-HRP.

-

-

Detection and Analysis:

-

Add a chemiluminescent detection reagent and image the array.

-

Measure the spot intensities and compare the cytokine profiles between treated and untreated samples.

-

Expected Outcome: A reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the presence of this compound would confirm its anti-inflammatory activity.

Quantitative Data Summary

| Assay | Parameter Measured | Expected Effect of this compound |

| cAMP Assay | Intracellular cAMP levels | Decrease |

| Western Blot | Ratio of p-p38/total p38 | Increase |

| Proteome Profiler | Secretion of pro-inflammatory cytokines | Decrease |

| In Vitro Kinase Assay | IC50 against specific kinases | To be determined |

Conclusion: A Path Forward

The proposed mechanism of action for this compound, involving the dual modulation of cAMP and p38 MAPK signaling, provides a solid foundation for future research. The experimental roadmap outlined in this guide offers a systematic approach to validate this hypothesis and to uncover the specific molecular interactions that underpin its therapeutic potential. By employing these techniques, researchers can move closer to fully understanding how this promising molecule exerts its effects at the cellular level, paving the way for its potential development as a novel therapeutic agent.

References

- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.

- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.

- Martens, S. (2023). In vitro kinase assay. protocols.io.

- N/A. (2022). In vitro kinase assay. Bio-protocol.

- O'Duill, F. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1785.

- N/A. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.

- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.

- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.

- Kang, M., Park, S. H., Oh, S. W., Lee, S. E., Lee, J. H., Kim, J. H., ... & Lee, J. (2018). Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling. Bioscience, biotechnology, and biochemistry, 82(7), 1188–1196.

- Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4617–4622.

- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.

- Martens, S. (2023). In vitro kinase assay v1. ResearchGate.

- Kashiwagi, S., Ogawa, Y., Nishida, M., & Kuwahara, A. (2004). Inhibition of rat intestinal Cl- secretion by this compound. Pharmacology, 72(4), 247–253.

- ResearchGate. (n.d.). resorcinol suppresses the camP signaling pathway and activates....

- Lee, J. H., Park, S. H., Kim, J. H., Oh, S. W., Lee, S. E., & Lee, J. (2019). p44/42 MAPK signaling is a prime target activated by phenylethyl resorcinol in its anti-melanogenic action. Journal of dermatological science, 94(1), 240–247.

- RayBiotech. (n.d.). Human Inflammation Array C1.

- Insel, P. A., Stengel, D., Ferry, N., & Hanoune, J. (1983). Inhibition of adenylate cyclase by p-bromophenacyl bromide. Journal of biological chemistry, 258(18), 10837–10840.

- Park, G., & Borkovich, K. A. (2006). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 330, 203–213.

- Pinto, A., & Haudecoeur, R. (2023). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem, 18(13), e202300109.

- ResearchGate. (n.d.). Phosphorylation and inhibition of p38 MAPK. (A and B) Western blot....

- Li, Y., Zhang, J., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Wang, X. (2021). Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Treatment of Parkinson's Disease. ACS chemical neuroscience, 12(24), 4644–4655.

- RayBiotech. (n.d.). Proteome Profiling Arrays.

- Kim, M., Park, J., & Kim, J. Y. (2019). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules (Basel, Switzerland), 24(17), 3073.

- Romdhane, S., Ghinet, A., Pourceau, G., Gide, J., Woisel, P., & Haudecoeur, R. (2023). Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells. European journal of medicinal chemistry, 246, 114972.

- MySkinRecipes. (n.d.). MySkinRecipes.

- Seifert, R., & Gärtner, T. (2014). Inhibitors of Membranous Adenylyl Cyclases. Cells, 3(2), 432–454.

- Wilsbacher, J. L., & Cobb, M. H. (2004). Mechanism of p38 MAP kinase activation in vivo. Genes & development, 18(18), 2200–2211.

- Kayhan, F. E., & Beydemir, Ş. (2017). Phenolic compounds: The inhibition effect on polyol pathway enzymes. Chemico-biological interactions, 267, 33–39.

- Tejirian, A., & Xu, F. (2011). Inhibition of enzymatic cellulolysis by phenolic compounds. Enzyme and microbial technology, 48(3), 239–247.

- Dickenson, J. M., & Hill, S. J. (1998). Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells. British journal of pharmacology, 123(7), 1305–1313.

Sources

- 1. cAMP-Glo™ Assay Protocol [promega.com]

- 2. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro kinase assay [bio-protocol.org]

- 6. Inhibition of enzymatic cellulolysis by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of direct protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. raybiotech.com [raybiotech.com]

- 18. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to the Therapeutic Potential of 4,5-Dimethylresorcinol

Executive Summary

4,5-Dimethylresorcinol, a substituted phenol of the resorcinol family, is emerging as a compound of significant interest in therapeutic and cosmetic applications. While structurally related to well-known skin-lightening agents, its distinct biological activities warrant a dedicated examination. This guide synthesizes the current understanding of this compound, focusing on its primary therapeutic application as a tyrosinase inhibitor for managing hyperpigmentation. Additionally, it explores its anti-inflammatory properties, providing a comprehensive technical overview for researchers and drug development professionals. The narrative delves into the mechanistic underpinnings, presents comparative efficacy data, and furnishes detailed experimental protocols to facilitate further investigation and application.

Introduction to this compound: A Profile

This compound, also known as 4-methylorcinol, is a diphenolic compound with the chemical formula C₈H₁₀O₂.[1][2] It belongs to the resorcinol class, which is characterized by a benzene ring dihydroxylated at positions 1 and 3.[3] The addition of two methyl groups to the benzene ring distinguishes it from its parent compound, resorcinol, and influences its physicochemical properties and biological activity.

Historically, resorcinol and its derivatives have been utilized in dermatology for their keratolytic and antiseptic properties, treating conditions like acne, eczema, and psoriasis.[3] More recently, the focus has shifted to their ability to inhibit tyrosinase, the key enzyme in melanin synthesis, making them valuable agents for treating hyperpigmentary disorders.[4][5][6] this compound is used in the cosmetic industry as a skin-lightening agent, leveraging its antioxidant and anti-inflammatory properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 527-55-9 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [7] |

| Melting Point | 136.0 °C | |

| Boiling Point | 284.0 °C | [1] |

| Flash Point | 132.5 °C | [1] |

| Appearance | White crystalline solid | [2] |

Primary Therapeutic Application: Tyrosinase Inhibition for Hyperpigmentation

The most significant therapeutic application of this compound and its structural analogs, like 4-n-butylresorcinol, is the management of hyperpigmentation.[6] Hyperpigmentary disorders, such as melasma and age spots, are caused by the overproduction of melanin. The primary target for controlling this process is the enzyme tyrosinase.[5][6]

Mechanism of Action: Competitive Inhibition of Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] Resorcinol derivatives act as potent inhibitors of this enzyme.

The meta-dihydroxy moiety of the resorcinol structure is crucial for its inhibitory activity. This configuration allows for favorable interactions with the copper ions in the active site of tyrosinase while being resistant to oxidation by the enzyme itself, unlike many other polyphenolic inhibitors which can act as alternative substrates.[4][5] Alkyl substitutions on the resorcinol ring, such as the methyl groups in this compound or the butyl group in the highly studied 4-n-butylresorcinol, enhance binding affinity and inhibitory potency. These compounds typically exhibit a competitive inhibition mechanism.[5]

Caption: Mechanism of tyrosinase inhibition by this compound.

Efficacy & Comparative Data

Table 2: Comparative IC₅₀ Values of Tyrosinase Inhibitors

| Compound | Human Tyrosinase IC₅₀ (µmol/L) | Melanin Inhibition IC₅₀ (µmol/L) | Source |